2-(3-Bromopropyl)quinoline hydrobromide
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Overview
Description
2-(3-Bromopropyl)quinoline hydrobromide is a chemical compound with the molecular formula C12H13Br2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Mode of Action
As a quinoline derivative, it may interact with its targets in a similar manner to other quinoline-based compounds .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Action Environment
The action, efficacy, and stability of 2-(3-Bromopropyl)quinoline hydrobromide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)quinoline hydrobromide typically involves the reaction of quinoline with 3-bromopropyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)quinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: It can be reduced to form different quinoline derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(3-Bromopropyl)quinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)quinoline hydrobromide
- 2-(3-Iodopropyl)quinoline hydrobromide
- 2-(3-Fluoropropyl)quinoline hydrobromide
Uniqueness
2-(3-Bromopropyl)quinoline hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3-bromopropyl)quinoline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN.BrH/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11;/h1-2,4,6-8H,3,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPSTZJLOHYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92017-90-8 |
Source
|
Record name | 2-(3-bromopropyl)quinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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